molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B10787665 Hexachlorocyclohexane CAS No. 27154-44-5

Hexachlorocyclohexane

Cat. No.: B10787665
CAS No.: 27154-44-5
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Description

Hexachlorocyclohexane is a polyhalogenated organic compound with the chemical formula C₆H₆Cl₆. It consists of a six-carbon ring with one chlorine and one hydrogen attached to each carbon. This compound has nine stereoisomers, including eight diastereomers and one pair of enantiomers. This compound is known for its pesticidal properties and has been used extensively in agriculture. It is also recognized as a persistent organic pollutant due to its stability and resistance to degradation .

Preparation Methods

Hexachlorocyclohexane is synthesized through the chlorination of benzene under radical addition conditions. The process involves the addition of chlorine to benzene in the presence of ultraviolet light or heat, resulting in the formation of this compound isomers. The reaction can be summarized as follows: [ \text{C}_6\text{H}_6 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_6\text{Cl}_6 ] This method yields a mixture of isomers, including alpha, beta, gamma, delta, and epsilon this compound .

Chemical Reactions Analysis

Hexachlorocyclohexane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexachlorobenzene, a process that involves the removal of hydrogen atoms and the formation of double bonds.

    Reduction: Reduction of this compound can lead to the formation of less chlorinated cyclohexane derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions.

    Dechlorination: Microbial and chemical dechlorination processes can break down this compound into less chlorinated compounds

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include hexachlorobenzene, less chlorinated cyclohexane derivatives, and various substituted cyclohexanes .

Scientific Research Applications

Hexachlorocyclohexane has been widely studied for its applications in various fields:

Mechanism of Action

The mechanism of action of hexachlorocyclohexane involves its interaction with the nervous system. Lindane, the gamma isomer, acts as an ectoparasiticide by interfering with the function of the nervous system in insects. It binds to the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, inhibiting the normal function of GABA and leading to hyperexcitation and death of the insect . This mechanism also explains the neurotoxic effects observed in humans and animals exposed to this compound .

Comparison with Similar Compounds

Hexachlorocyclohexane can be compared with other similar compounds such as:

This compound is unique due to its multiple isomers and its widespread use as an insecticide. Its persistence in the environment and its toxicological effects make it a compound of significant concern .

Properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
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Density

1.675, 1.9 g/cm³
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
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Mechanism of Action

Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity.
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
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Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS No.

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
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